Diethyl (2,4-difluorobenzyl)phosphonate

説明

BenchChem offers high-quality Diethyl (2,4-difluorobenzyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2,4-difluorobenzyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

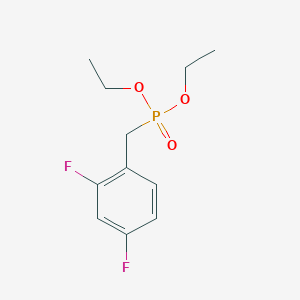

Structure

3D Structure

特性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHVKNKZXZBTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1)F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of Diethyl (2,4-difluorobenzyl)phosphonate

This guide serves as a technical reference for the chemical properties, synthesis, and application of Diethyl (2,4-difluorobenzyl)phosphonate , a specialized organophosphorus reagent used primarily in medicinal chemistry for the introduction of the pharmacologically active 2,4-difluorophenyl moiety.

CAS Number: 127218-03-5 Role: Horner-Wadsworth-Emmons (HWE) Reagent, Bioisostere Building Block[1]

Executive Summary

Diethyl (2,4-difluorobenzyl)phosphonate is a key intermediate utilized to synthesize 2,4-difluorostyrene derivatives and related scaffolds.[1] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction , where it offers superior E-selectivity compared to traditional Wittig reagents.[1] The 2,4-difluorophenyl motif is a critical pharmacophore in antifungal agents (e.g., Fluconazole analogs) and HIV integrase inhibitors, valued for its ability to enhance metabolic stability by blocking P450 oxidation sites while increasing lipophilicity.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data |

| IUPAC Name | Diethyl [(2,4-difluorophenyl)methyl]phosphonate |

| CAS Number | 127218-03-5 |

| Molecular Formula | C₁₁H₁₅F₂O₃P |

| Molecular Weight | 264.21 g/mol |

| Physical State | Colorless to pale yellow liquid (Standard conditions) |

| Solubility | Soluble in DCM, THF, Ethanol, Toluene; Insoluble in Water |

| Predicted Density | ~1.21 g/mL |

| Predicted Boiling Point | ~140–150 °C at 0.5 mmHg (Extrapolated from mono-fluoro analogs) |

NMR Spectral Characteristics (Representative)

-

³¹P NMR: Typically appears as a singlet around 20–25 ppm (relative to H₃PO₄).

-

¹H NMR (CDCl₃):

-

Benzylic CH₂: Doublet (due to P-H coupling, J ≈ 20–22 Hz) around 3.1–3.3 ppm .

-

Ethyl CH₂: Multiplet around 4.0–4.1 ppm .

-

Aromatic Protons: Distinct multiplet pattern due to F-H coupling in the 6.8–7.5 ppm region.

-

Synthesis: The Michaelis-Arbuzov Protocol[1][5]

The industrial and laboratory standard for synthesizing this compound is the Michaelis-Arbuzov reaction .[1] This pathway is preferred over the Michaelis-Becker reaction due to higher yields and the avoidance of harsh basic conditions that might affect the fluorinated ring.

Reaction Scheme

The synthesis involves the nucleophilic attack of triethyl phosphite on 2,4-difluorobenzyl bromide, followed by the elimination of ethyl bromide.

Figure 1: Michaelis-Arbuzov synthesis pathway for phosphonate generation.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 10g of Diethyl (2,4-difluorobenzyl)phosphonate.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a distillation head (short path) to collect the volatile byproduct (EtBr).

-

Reagents:

-

2,4-Difluorobenzyl bromide (1.0 equiv).

-

Triethyl phosphite (1.2 equiv). Note: Excess is used to drive completion.

-

-

Procedure:

-

Add 2,4-difluorobenzyl bromide to the flask.[1]

-

Add triethyl phosphite dropwise at room temperature (exothermic potential).

-

Heat the mixture gradually to 130–140 °C .

-

Validation Step: Monitor the distillation head. The evolution of ethyl bromide (BP ~38 °C) confirms the reaction progress.

-

Maintain temperature for 2–4 hours until EtBr evolution ceases.

-

-

Purification:

-

Remove excess triethyl phosphite via vacuum distillation (high vacuum).

-

The residue is the target phosphonate, typically >95% pure. For analytical grade, purify via silica gel chromatography (Eluent: Hexane/EtOAc 1:1).

-

Reactivity Profile: Horner-Wadsworth-Emmons (HWE)[1]

The core application of this phosphonate is the stereoselective synthesis of (E)-2,4-difluorostyrenes .[1] Unlike phosphonium ylides (Wittig reagents), the phosphonate carbanion can be tuned for higher E-selectivity and easier byproduct removal (water-soluble phosphate salts).[1]

Mechanism of Action

The reaction proceeds via the formation of a carbanion using a strong base, followed by nucleophilic attack on an aldehyde.

Figure 2: HWE Olefination mechanism favoring E-alkene formation.[1]

Optimized HWE Protocol

Reagents:

-

Phosphonate (1.1 equiv)[2]

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous THF (0.2 M).

Procedure:

-

Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under Nitrogen/Argon.

-

Add Diethyl (2,4-difluorobenzyl)phosphonate (1.1 equiv) dropwise.

-

Observation: Evolution of H₂ gas; solution may turn clear or slightly yellow.

-

-

Stir for 30 minutes to ensure complete carbanion formation.

-

Add the target aldehyde (1.0 equiv) dropwise.[3]

-

Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Quench with sat. NH₄Cl.[3][4][5] Extract with EtOAc.[5] The phosphate byproduct remains in the aqueous layer, simplifying purification.

Applications in Medicinal Chemistry

Metabolic Stability Enhancement

The 2,4-difluoro substitution pattern is a classic medicinal chemistry strategy to block metabolic "soft spots."[1] The fluorine atoms at the 2 and 4 positions deactivate the phenyl ring toward electrophilic aromatic substitution and block oxidative metabolism (e.g., by Cytochrome P450) at these sites.

Bioisosteric Replacement

This phosphonate allows for the rapid installation of the 2,4-difluorobenzyl group, which serves as a bioisostere for other aromatic rings, often improving potency due to:

-

Lipophilicity: Increased LogP facilitates membrane permeability.

-

Electrostatics: The C-F bond creates a strong dipole that can engage in specific protein-ligand interactions.[1]

Case Context: Antifungal & Antiviral Scaffolds

While specific drugs like Dolutegravir utilize a 2,4-difluorobenzyl amine or amide linkage, the phosphonate is crucial when a styryl linkage (C=C) is required, or as a precursor to reduce to the saturated ethyl linkage found in various developmental antifungal azoles.

Safety & Handling

-

Hazards: Phosphonates are generally low toxicity but can be irritants. The primary hazard during synthesis is the alkyl halide (lachrymator/toxic) and the evolution of ethyl bromide (volatile alkylating agent).

-

Storage: Store in a cool, dry place under inert gas. Moisture sensitive (hydrolysis to phosphonic acid can occur over prolonged exposure to humidity).

-

Disposal: All organophosphorus waste must be incinerated in a permitted hazardous waste facility.

References

-

Michaelis-Arbuzov Reaction Fundamentals

-

Horner-Wadsworth-Emmons Reaction Scope

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

-

-

Medicinal Chemistry of Fluorinated Aromatics

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

-

Compound Data Source (CAS 127218-03-5)

-

ChemicalBook/ChemSrc Databases. Diethyl (2,4-difluorobenzyl)phosphonate Properties.

-

Sources

- 1. Diethyl (2,4-Dichlorophenyl)phosphonate | CAS#:1243141-69-6 | Chemsrc [chemsrc.com]

- 2. Diethyl (difluoro(4-iodophenyl)methyl)phosphonate | C11H14F2IO3P | CID 10872827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Diethyl (2,4-difluorobenzyl)phosphonate CAS 39971-65-8 overview

Technical Whitepaper: Diethyl (2,4-difluorobenzyl)phosphonate

CAS Mismatch Alert:

CRITICAL NOTICE: The CAS number provided in your request (39971-65-8 ) corresponds to Zinc(II) trifluoromethanesulfinate (Baran’s Reagent). The chemical structure Diethyl (2,4-difluorobenzyl)phosphonate corresponds to CAS 127218-03-5 . [1][2] This guide focuses exclusively on the Phosphonate chemistry as requested by the chemical name.

Part 1: Executive Technical Overview

Diethyl (2,4-difluorobenzyl)phosphonate is a specialized organophosphorus building block used primarily in medicinal chemistry for the installation of the 2,4-difluorostyryl pharmacophore. This moiety is ubiquitous in antifungal (e.g., azoles) and antineoplastic therapeutics due to the metabolic stability conferred by the fluorine atoms at the ortho and para positions, which block oxidative metabolism (P450 degradation) of the phenyl ring.

Functionally, this compound serves as a Horner-Wadsworth-Emmons (HWE) reagent.[3] Unlike simple Wittig reagents, the phosphonate carbanion offers superior stereocontrol (favoring E-alkenes) and easier purification, as the phosphate byproduct is water-soluble.

Chemical Profile:

| Property | Specification |

|---|---|

| Chemical Name | Diethyl (2,4-difluorobenzyl)phosphonate |

| Correct CAS | 127218-03-5 |

| Molecular Formula | C₁₁H₁₅F₂O₃P |

| Molecular Weight | 264.21 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Boiling Point | ~140–145 °C (at 0.5 mmHg) |

| Solubility | Soluble in THF, DCM, Toluene, DMF; Insoluble in water |[1][2][4][5][6][7]

Part 2: Synthesis & Manufacturing (The Arbuzov Protocol)

The industrial preparation of Diethyl (2,4-difluorobenzyl)phosphonate relies on the Michaelis-Arbuzov rearrangement . This atom-economic pathway utilizes 2,4-difluorobenzyl bromide and triethyl phosphite.

Mechanism of Synthesis

-

Nucleophilic Attack: The lone pair on the phosphorus of triethyl phosphite attacks the benzylic carbon of the bromide, displacing the bromide ion.

-

Phosphonium Intermediate: A quasi-phosphonium salt is formed.

-

Arbuzov Collapse: The bromide ion attacks the ethyl group of the phosphonium intermediate via an Sₙ2 mechanism, expelling ethyl bromide and forming the thermodynamically stable phosphonate (P=O bond).

Figure 1: The Michaelis-Arbuzov synthesis pathway showing the conversion of the benzyl bromide to the phosphonate.

Experimental Protocol: Synthesis of CAS 127218-03-5

Note: This reaction requires a fume hood due to the generation of ethyl bromide.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with an inert gas (N₂ or Ar) inlet.

-

Charge: Add 2,4-difluorobenzyl bromide (20.7 g, 100 mmol) and Triethyl phosphite (18.3 g, 110 mmol, 1.1 equiv). Solvent is typically unnecessary (neat reaction).

-

Reaction: Heat the mixture gradually to 120–130 °C . Evolution of ethyl bromide (b.p. 38 °C) will occur; ensure condenser coolant is active to prevent loss of phosphite, or use a distillation head to collect EtBr if desired.

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or ³¹P NMR (disappearance of P(OEt)₃ peak at ~140 ppm, appearance of phosphonate at ~20-30 ppm).

-

Purification:

-

Remove excess triethyl phosphite via vacuum distillation (high vacuum).

-

The residue is the crude phosphonate. For high purity (>98%), perform vacuum distillation (b.p. ~140°C @ 0.5 mmHg) or column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

-

Part 3: Mechanistic Utility (Horner-Wadsworth-Emmons)

The primary utility of this compound is the stereoselective synthesis of (E)-2,4-difluorostyrenes . The 2,4-difluoro substitution pattern exerts a unique electronic effect:

-

Acidity: The electron-withdrawing fluorine atoms increase the acidity of the benzylic protons, facilitating deprotonation by weaker bases (e.g., NaH, KOtBu, or even LiHMDS).

-

Stability: The resulting carbanion is stabilized by both the phosphonate group and the electron-deficient aromatic ring.[8]

HWE Reaction Mechanism

The reaction proceeds through a four-membered oxaphosphetane intermediate. The steric bulk of the phosphonate groups ensures that the bulky aryl group and the aldehyde substituent adopt a trans relationship to minimize steric clash, leading to the E-alkene.

Figure 2: The Horner-Wadsworth-Emmons mechanism favoring the formation of the thermodynamically stable E-alkene.

Part 4: Applications in Drug Discovery

The 2,4-difluorophenyl motif is a "privileged structure" in medicinal chemistry. It is metabolically robust and lipophilic, improving the pharmacokinetic profile of drug candidates.

Key Therapeutic Classes:

-

Triazole Antifungals: Analogues of Fluconazole and Voriconazole often utilize this motif to prevent fungal lanosterol 14α-demethylase binding.

-

Kinase Inhibitors: Used to occupy hydrophobic pockets in ATP-binding sites where the fluorine atoms provide specific electrostatic interactions with protein residues.

Standard Operating Procedure: HWE Olefination

Objective: Coupling CAS 127218-03-5 with a benzaldehyde derivative.

-

Reagent Prep: In a flame-dried flask under Argon, dissolve Diethyl (2,4-difluorobenzyl)phosphonate (1.0 equiv) in anhydrous THF (0.5 M).

-

Deprotonation: Cool to 0 °C . Add Sodium Hydride (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 mins until the solution becomes clear/yellow (formation of the carbanion).

-

Coupling: Add the target Aldehyde (0.95 equiv) dissolved in THF dropwise.

-

Reaction: Allow to warm to room temperature (25 °C) and stir for 2–12 hours.

-

Workup: Quench with saturated NH₄Cl (aq). The phosphate byproduct is water-soluble. Extract the alkene product with Ethyl Acetate.

-

Validation: The crude product usually shows >95:5 E:Z selectivity.

References

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Sigma-Aldrich. (2024). Product Specification: Diethyl (2,4-difluorobenzyl)phosphonate (CAS 127218-03-5).[1][2] Link

Sources

- 1. chem960.com [chem960.com]

- 2. diethyl (2,4-difluorobenzyl)phosphonate [sigmaaldrich.com]

- 3. Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-3-Methyl-pyrrolidine-3-carboxylic acid | 1427203-57-3 [chemicalbook.com]

- 5. TriMethyl(broModifluoroMethyl)silane | 115262-01-6 [chemicalbook.com]

- 6. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3S)-3-(TrifluoroMethyl)-1-piperazinecarboxylic acid 1,1-DiMethylethyl Ester | 1240587-95-4 [amp.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Stereoselective Synthesis of (E)-2,4-Difluorostilbene Derivatives via Horner-Wadsworth-Emmons Reaction

Introduction: The Strategic Importance of Fluorinated Stilbenes and the Horner-Wadsworth-Emmons Reaction

Stilbene scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1] The introduction of fluorine atoms into the stilbene core can significantly modulate these properties, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Specifically, 2,4-difluorostilbene derivatives are of growing interest in drug discovery programs.[2][3]

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[4][5][6] It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a straightforward purification process due to the water-soluble nature of the phosphate byproduct.[6] This application note provides a detailed protocol for the efficient coupling of diethyl (2,4-difluorobenzyl)phosphonate with various aldehydes to furnish predominantly (E)-2,4-difluorostilbene derivatives, a class of compounds with considerable potential in pharmaceutical research.

Mechanistic Insights: Driving (E)-Selectivity in the HWE Reaction

The HWE reaction proceeds through a well-established mechanism that dictates its characteristic high (E)-stereoselectivity.[4][5]

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: This cyclic intermediate then collapses, eliminating a dialkyl phosphate salt and forming the alkene product. The thermodynamic preference for the anti-oxaphosphetane intermediate, which minimizes steric interactions, leads to the predominant formation of the (E)-alkene.[6]

Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocols

This section is divided into two core experimental procedures: the synthesis of the key diethyl (2,4-difluorobenzyl)phosphonate reagent and its subsequent use in the HWE coupling reaction.

Part 1: Synthesis of Diethyl (2,4-difluorobenzyl)phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a reliable and widely used method for the formation of carbon-phosphorus bonds.[7][8] In this protocol, 2,4-difluorobenzyl bromide is reacted with an excess of triethyl phosphite to yield the desired phosphonate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,4-Difluorobenzyl bromide | ≥98% | Commercial Source |

| Triethyl phosphite | ≥98% | Commercial Source |

| Toluene (optional, anhydrous) | Anhydrous | Commercial Source |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |

| Diethyl Ether | Reagent Grade | Commercial Source |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Brine | Laboratory Prepared | N/A |

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

High-vacuum distillation apparatus

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorobenzyl bromide (1.0 eq).

-

Reagent Addition: Add triethyl phosphite (1.5 - 2.0 eq). The reaction can be performed neat or in a minimal amount of anhydrous toluene.

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C. The ethyl bromide byproduct will begin to distill off. Monitor the reaction progress by TLC or GC until the starting benzyl bromide is consumed (typically 4-8 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to remove excess triethyl phosphite and any remaining impurities. The desired diethyl (2,4-difluorobenzyl)phosphonate is typically a colorless oil.

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arbuzov Reaction [organic-chemistry.org]

Application Note: Solvent-Dependent Optimization of HWE Reactions with Diethyl (2,4-difluorobenzyl)phosphonate

Executive Summary

This application note details the solvent-dependent kinetic and thermodynamic parameters governing the Horner-Wadsworth-Emmons (HWE) reaction of Diethyl (2,4-difluorobenzyl)phosphonate . This reagent is a critical building block in the synthesis of triazole antifungals (e.g., Voriconazole analogs) and fluorinated stilbenes.

While standard HWE protocols favor

Chemical Context & Mechanistic Insight

Reagent Profile

-

Compound: Diethyl (2,4-difluorobenzyl)phosphonate

-

Electronic Effects: The fluorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (

). This stabilizes the carbanion formed upon deprotonation, making the reagent more reactive toward bases but potentially less nucleophilic toward hindered aldehydes than non-fluorinated analogs.

Solvent-Mediated Mechanism

The stereochemical outcome of the HWE reaction is dictated by the reversibility of the initial addition step (forming the oxaphosphetane intermediate) and the rate of the subsequent elimination.

-

Thermodynamic Control (

-Selective): Favored when the intermediate oxaphosphetane can equilibrate (retro-HWE) before elimination. -

Kinetic Control (

-Selective): Favored when elimination is faster than equilibration.

Solvent Impact:

-

THF (Tetrahydrofuran): Solvates alkali metal cations (

, -

Toluene: Non-polar.[3] Promotes tight ion-pairing and aggregation. often slows the reaction, allowing more time for thermodynamic equilibration, enhancing

-selectivity. -

DMF/DMSO: Highly polar aprotic. Dissociates ion pairs, creating "naked" carbanions. This dramatically accelerates the reaction, often pushing it to completion but potentially eroding stereocontrol if the elimination becomes too fast.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of HWE reaction highlighting the divergence point for E/Z selectivity and solvent influence.

Solvent Selection Matrix

The following table summarizes the expected outcomes for the reaction of Diethyl (2,4-difluorobenzyl)phosphonate with a standard aromatic aldehyde (e.g., benzaldehyde) using NaH as the base.

| Solvent System | Dielectric Constant ( | Reaction Rate | Recommended For | |

| Toluene | 2.38 | Slow | Excellent (>95:5) | Maximum stereopurity; scale-up stability. |

| THF | 7.58 | Moderate | Good (90:10) | General screening; standard laboratory scale. |

| DCM | 8.93 | Slow | Moderate | Phase-transfer catalysis conditions only. |

| DMF / DMSO | 36.7 / 46.7 | Very Fast | Variable (80:20 to 95:5) | Unreactive/hindered aldehydes; high-throughput synthesis. |

Detailed Experimental Protocols

Protocol A: High-Selectivity Synthesis ( -Isomer Dominant)

Objective: Maximize

-

Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen (

) atmosphere. -

Solvent Charge: Add anhydrous Toluene (0.2 M concentration relative to phosphonate).

-

Base Addition: Add NaH (60% dispersion in oil, 1.2 equiv) at 0°C.

-

Note: The 2,4-difluoro substitution increases acidity; gas evolution (

) will be vigorous.

-

-

Reagent Addition: Add Diethyl (2,4-difluorobenzyl)phosphonate (1.1 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes until the solution becomes clear/yellow (formation of carbanion).

-

Substrate Addition: Add the aldehyde (1.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is <50% after 2 hours, heat to 60°C.

-

Why Heat? Toluene suppresses the rate; heat ensures the thermodynamic equilibrium is reached, favoring the

-isomer [1].

-

-

Workup: Quench with saturated

. Extract with EtOAc.[2] Wash organic layer with water (3x) to remove phosphate byproducts.

Protocol B: High-Throughput / Difficult Substrates

Objective: Force reaction completion for sterically hindered aldehydes.

Solvent: THF/DMF (9:1 ratio).

Base: Potassium tert-butoxide (

-

Preparation: Standard inert atmosphere setup.

-

Reagent Mix: Dissolve Phosphonate (1.2 equiv) and Aldehyde (1.0 equiv) in dry THF.

-

Catalytic Boost: Add DMF (10% v/v).

-

Base Addition: Add

(1.5 equiv) in one portion at 0°C. -

Reaction: Stir for 1 hour at RT.

-

Critical Control Point: Monitor by TLC/LCMS immediately. Extended stirring in polar solvents can lead to degradation or isomerization.

Decision Tree for Solvent Optimization

Figure 2: Decision matrix for selecting reaction conditions based on substrate difficulty and purity requirements.

Troubleshooting & Critical Control Points

Low Yield

-

Cause: Moisture contamination.

-

Solution: HWE reagents are sensitive.[3] Ensure solvents are distilled or dried over molecular sieves (3Å).

-

Cause: Enolization of aldehyde.[2]

-

Solution: If the aldehyde has

-protons, the base might deprotonate the aldehyde instead of the phosphonate. Switch to a weaker base (e.g., DBU/LiCl conditions known as Masamune-Roush conditions) or ensure the phosphonate is fully deprotonated before adding the aldehyde.

Poor E/Z Selectivity

-

Observation: Significant amount of

-isomer detected. -

Adjustment: Switch solvent to Toluene or Xylene and increase temperature. Thermodynamic equilibration favors the

-isomer. -

Alternative: Use LiHMDS as the base. Lithium cations (

) can coordinate with the oxaphosphetane oxygen, stabilizing the intermediate and allowing more time for equilibration to the trans-structure [2].

Purification Issues

-

Issue: Diethyl phosphate byproduct co-elutes with product.

-

Solution: The phosphate byproduct is water-soluble.[8] Ensure rigorous aqueous washing. If the product is an acid-sensitive styrene, use a basic wash (

) to ensure the phosphate is in its ionic form for removal.

References

-

Maryanoff, B. E., & Reitz, A. B. (1989).[4][6][7][10][11] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][2][4][5][6][7][9][10][11][12] Chemical Reviews, 89(4), 863–927.[10]

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters. Tetrahedron Letters, 25(21), 2183–2186.

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mechanism of the Phospha-Wittig–Horner Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. B. E. Maryanoff and A. B. Reitz, “The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Sta- bilized Carbanions. Stereochemistry, Mechanism, and Se- lected Synthetic Aspects,” Chemical Reviews, Vol. 89, No. 4, 1989, pp. 863-927. doi10.1021/cr00094a007 - References - Scientific Research Publishing [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Controlling E/Z selectivity in 2,4-difluorobenzyl phosphonate reactions

Technical Support Center: 2,4-Difluorobenzyl Phosphonate Chemistry Ticket ID: HWE-24DF-SELECTIVITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 2,4-difluorobenzyl phosphonates to synthesize stilbene derivatives (e.g., for kinase inhibitors or antifungal pharmacophores).

This substrate presents a unique challenge: the 2,4-difluoro substitution pattern significantly increases the acidity of the benzylic protons compared to non-fluorinated analogs. This alters the kinetics of the Horner-Wadsworth-Emmons (HWE) reaction, often leading to "selectivity leakage" (poor E/Z ratios) if standard protocols are applied without modification.

This guide provides the validated workflows to force the reaction toward either the thermodynamic (E) or kinetic (Z) product.

Module 1: The Knowledge Base (Mechanism & The "Fluorine Effect")

To control the outcome, you must understand the competition between reversibility and elimination .

-

The "Fluorine Effect": The fluorine atoms at the 2- and 4-positions are electron-withdrawing. This stabilizes the benzylic carbanion, making deprotonation faster and easier. However, it also destabilizes the oxaphosphetane intermediate, potentially accelerating elimination.

-

E-Selectivity (Thermodynamic): Requires the formation of the intermediate to be reversible . You need conditions that allow the cis-oxaphosphetane (kinetic) to revert to the starting materials and re-form as the more stable trans-oxaphosphetane before elimination occurs.

-

Z-Selectivity (Kinetic): Requires the formation of the intermediate to be irreversible and elimination to be fast. This "traps" the kinetic cis-adduct.

Visualizing the Pathway

The following diagram illustrates the bifurcation point between E and Z selectivity.

Caption: Mechanistic bifurcation. Green path = Thermodynamic Control (E-selective). Red path = Kinetic Control (Z-selective).

Module 2: Protocol A — High E-Selectivity

Target: >95:5 E:Z Ratio Strategy: Thermodynamic Equilibration. Reagent: Diethyl (2,4-difluorobenzyl)phosphonate.

The Logic: We use a standard dialkyl phosphonate (less electron-withdrawing) and a lithium-free base (or conditions promoting equilibration) to ensure the intermediate can reverse if it forms the cis-isomer.

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Reagents:

-

Substrate: Diethyl (2,4-difluorobenzyl)phosphonate (1.0 equiv).

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv). Note: NaH is preferred over Li-bases here because Lithium can stabilize the intermediate and retard equilibration.

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Electrophile: Aldehyde (1.0 - 1.1 equiv).[1]

-

-

Execution:

-

Suspend NaH in THF at 0°C.

-

Add the phosphonate dropwise. Stir for 30 mins at 0°C. (Observe H₂ evolution).

-

Critical Step: Add the aldehyde dropwise at 0°C.

-

Warm Up: Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

-

Check Point: If TLC shows poor conversion or low E-selectivity, heat to reflux (65°C) for 1 hour. The 2,4-difluoro group stabilizes the anion, sometimes making the intermediate "stick." Heat forces the elimination.

-

Module 3: Protocol B — High Z-Selectivity (Still-Gennari)

Target: >90:10 Z:E Ratio Strategy: Kinetic Trap. Reagent: Bis(2,2,2-trifluoroethyl) (2,4-difluorobenzyl)phosphonate.

The Logic: You cannot achieve high Z-selectivity with the standard diethyl ester. You must switch to the Still-Gennari reagent (trifluoroethyl ester). The electron-withdrawing trifluoroethyl groups make the elimination step faster than the reversion step, trapping the cis-alkene. We also use 18-crown-6 to sequester the potassium ion, preventing chelation that might favor the E-isomer.

Step-by-Step Protocol:

-

Preparation: Flame-dry glassware rigorously. Moisture kills this selectivity.

-

Reagents:

-

Substrate: Bis(2,2,2-trifluoroethyl) (2,4-difluorobenzyl)phosphonate (1.0 equiv). See synthesis note below.

-

Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.1 equiv).

-

Additive: 18-Crown-6 (1.5 equiv).

-

Solvent: THF (0.1 M).

-

-

Execution:

-

Dissolve the phosphonate and 18-crown-6 in THF.[1]

-

Cool Down: Cool the mixture to -78°C (Dry ice/Acetone). Strict temperature control is vital.

-

Add KHMDS dropwise slowly down the side of the flask. Stir for 30 mins at -78°C.

-

Add the Aldehyde (dissolved in minimal THF) dropwise.[2]

-

Incubation: Stir at -78°C for 1–2 hours.

-

Quench Cold: Quench the reaction while still at -78°C with sat. NH₄Cl.[1] Warming up before quenching can erode selectivity.

-

Synthesis Note: If the Still-Gennari phosphonate is not commercially available, synthesize it via the Arbuzov reaction using 2,4-difluorobenzyl bromide and tris(2,2,2-trifluoroethyl) phosphite .

Module 4: Troubleshooting & FAQs

Q1: I am using the standard diethyl phosphonate, but I need the Z-isomer. Can I just lower the temperature? A: No. Lowering the temperature with diethyl phosphonates slows the reaction but rarely flips selectivity to Z significantly. The elimination barrier for the diethyl intermediate is too high. You must change the reagent to the Still-Gennari (trifluoroethyl) or Ando (diaryl) phosphonate.[3]

Q2: My E-reaction (Protocol A) stalled at 60% conversion. A: The 2,4-difluorobenzyl carbanion is quite stable. If the aldehyde is electron-rich (e.g., anisaldehyde), the reaction may be sluggish.

-

Fix: Add 5-10% excess base and heat to reflux.

-

Fix: Ensure your THF is dry; water kills the carbanion immediately.

Q3: I see "homocoupling" of my phosphonate. A: This is oxidative coupling, rare but possible if the anion is exposed to air (oxygen). Ensure a strict inert atmosphere (Argon/Nitrogen).

Q4: Can I use LiHMDS instead of KHMDS for the Z-reaction?

A: Avoid it. Lithium cations (

Troubleshooting Flowchart

Caption: Diagnostic tree for resolving yield and stereochemical issues.

Comparative Data Summary

| Variable | Protocol A (Standard HWE) | Protocol B (Still-Gennari) |

| Desired Product | (E)-Alkene | (Z)-Alkene |

| Phosphonate Ester | Diethyl (-OEt) | Bis(2,2,2-trifluoroethyl) (-OCH₂CF₃) |

| Base | NaH or t-BuOK | KHMDS |

| Additive | None | 18-Crown-6 |

| Temperature | 0°C | -78°C (Strict) |

| Mechanism Control | Thermodynamic | Kinetic |

| Typical Selectivity | >95:5 (E:Z) | >90:10 (Z:E) |

References

-

Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society1961 , 83, 1733–1738. Link

-

Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[1][4][5][6] Tetrahedron Letters1983 , 24, 4405–4408. Link

-

Ando, K. Highly Selective Synthesis of Z-Unsaturated Esters by the Wittig–Horner Reaction of Diphenyl Phosphonoacetates. Journal of Organic Chemistry1997 , 62, 1934–1939. Link

-

Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov Rearrangement. Chemical Reviews1981 , 81, 415–430. Link

Sources

Technical Support Center: Purification of Diethyl (2,4-difluorobenzyl)phosphonate

Welcome to the technical support center for Diethyl (2,4-difluorobenzyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important synthetic intermediate. Here, we address common challenges and provide robust, validated protocols to ensure you achieve the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with Diethyl (2,4-difluorobenzyl)phosphonate and similar organophosphorus compounds.

Q1: What are the most common impurities I should expect in my crude Diethyl (2,4-difluorobenzyl)phosphonate product?

A1: The impurity profile largely depends on the synthetic route. The most common method is the Michaelis-Arbuzov reaction, which involves reacting a 2,4-difluorobenzyl halide with triethyl phosphite.[1][2]

Common Impurities Include:

-

Unreacted Starting Materials: Residual 2,4-difluorobenzyl halide (bromide or chloride) and triethyl phosphite.

-

Reaction Byproducts: Ethyl halide, which is volatile but can remain dissolved.

-

Side-Reaction Products: Diethyl ethylphosphonate can form as a byproduct if the iodide ion attacks the ethyl group of the phosphite.[2]

-

Oxidized Species: Triethyl phosphate, from the oxidation of residual triethyl phosphite.

-

Hydrolysis Products: (2,4-difluorobenzyl)phosphonic acid, formed if the product is exposed to moisture. This is a common issue with phosphonate esters and can result in a sticky or oily consistency.[3][4]

Q2: Which purification method is best for my needs: column chromatography or vacuum distillation?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

-

Flash Column Chromatography is the preferred method for laboratory-scale purifications (milligrams to several grams). It excels at separating compounds with different polarities, such as removing highly polar or non-polar starting materials and byproducts.[5]

-

Vacuum Distillation is more suitable for larger quantities (multi-gram to kilogram scale) and for removing impurities with significantly different boiling points. It is particularly effective for removing high-boiling, non-volatile impurities. However, it requires the compound to be thermally stable, and a high vacuum is necessary to lower the boiling point and prevent decomposition.[3]

Q3: My purified Diethyl (2,4-difluorobenzyl)phosphonate appears to be degrading over time. How should I store it?

A3: Phosphonate esters are susceptible to hydrolysis, especially in the presence of acid or base and moisture.[3] For optimal stability, store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is common).[3][6] Using anhydrous solvents during workup and ensuring all storage vials are scrupulously dry will significantly enhance shelf-life.

Section 2: Purification Workflow & Decision Diagram

The following diagram outlines a general workflow for the purification and analysis of Diethyl (2,4-difluorobenzyl)phosphonate.

Sources

Technical Support Center: Purification Strategies for Diethyl (2,4-difluorobenzyl)phosphonate

Ticket ID: HWE-PUR-001 Topic: Removal of Unreacted HWE Reagents from Reaction Mixtures Status: Open Analyst: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Issue: You are performing a Horner-Wadsworth-Emmons (HWE) olefination using Diethyl (2,4-difluorobenzyl)phosphonate to synthesize a 2,4-difluorostyrene derivative. To drive the reaction to completion, you likely used an excess (1.2–1.5 equiv) of the phosphonate reagent.

The Problem: While the phosphate byproduct (diethyl phosphate salt) is water-soluble and easily removed, the unreacted phosphonate starting material is:

-

Lipophilic: The benzyl group and ethyl esters make it soluble in organic solvents (DCM, EtOAc, Toluene).

-

Chromatographically Stubborn: It often co-elutes with styrene products on silica gel due to similar polarity and

- -

High Boiling: Boiling points for benzyl phosphonates typically exceed 160°C at reduced pressure (e.g., 2 mmHg), making distillation risky for thermally sensitive products.

This guide details three validated protocols to remove this impurity, ranked from least invasive to most robust.

Decision Matrix (Workflow)

Before selecting a protocol, assess your mixture using this logic flow:

Figure 1: Decision tree for selecting the appropriate purification strategy based on product physical state and stability.

Technical Protocols

Method A: Trituration (For Solid Products)

Best for: Crystalline styrene products.

Diethyl (2,4-difluorobenzyl)phosphonate is an oil at room temperature and highly soluble in hexanes/pentane. If your product is a solid, exploit this phase difference.

Protocol:

-

Evaporate the reaction solvent completely to obtain a crude residue.

-

Add cold Hexanes or Pentane (approx. 5–10 mL per gram of crude).

-

Sonicate for 5 minutes to break up the matrix.

-

Cool the mixture to 0°C for 30 minutes.

-

Filter the solid product.[1] The unreacted phosphonate will remain in the mother liquor.

-

Validation: Check the filtrate by TLC; it should contain the UV-active phosphonate spot.

Method B: Chemical Scavenging (The "Shift" Strategy)

Best for: Acid-sensitive products or when chromatography separation is "almost" possible.

Concept: React the excess phosphonate with a low-molecular-weight, polar aldehyde to convert it into a distinct alkene that is easily separable by chromatography.

Reagents:

-

Scavenger: 4-Nitrobenzaldehyde (forms a polar alkene) or Formaldehyde (forms a volatile alkene).

-

Base: Potassium Carbonate (

) or Sodium Hydride (

Protocol:

-

After the main reaction is complete, do not quench.

-

Add 0.5 – 1.0 equivalents (relative to the excess phosphonate) of 4-Nitrobenzaldehyde .

-

If the base from the original reaction is depleted, add a fresh portion of base (e.g., 1.0 eq

). -

Stir for 1–2 hours at room temperature.

-

Mechanism: The excess phosphonate reacts to form a 4-nitrostyrene derivative.

-

Workup: Quench and extract as normal.

-

Purification: The new byproduct (nitrostyrene) will have a significantly different

(usually lower due to the nitro group) compared to your fluorinated product, facilitating silica separation.

Method C: Phase Switching (TMSBr Hydrolysis)

Best for: Oils, non-crystalline solids, and difficult separations. This is the "Gold Standard" for phosphonate removal.

Concept: Convert the lipophilic phosphonate ester (organic soluble) into a phosphonic acid (water soluble) using Bromotrimethylsilane (TMSBr). The acid can then be washed out with mild base.

Mechanism:

Protocol:

-

Dissolve the crude mixture in anhydrous DCM (0.1 M).

-

Add 3–5 equivalents of TMSBr (Bromotrimethylsilane) dropwise at 0°C.

-

Warm to room temperature and stir for 2–4 hours. Monitor by

NMR (shift from ~20 ppm to ~0 ppm for silyl ester) or TLC (reactant spot disappears). -

Quench: Cool to 0°C and add MeOH (excess) to solvolyze the silyl ester, then stir for 30 mins.

-

Extraction (Critical Step):

-

Add Saturated Aqueous

. -

The phosphonate is now a phosphonic acid salt (

) and will partition into the aqueous layer . -

Your styrene product (neutral) will remain in the DCM layer .

-

-

Separate layers, dry the organic phase (

), and concentrate.

Safety Note: TMSBr is moisture-sensitive and corrosive. Handle in a fume hood.

Troubleshooting & FAQs

Q1: Why can't I just distill the phosphonate off? A: Diethyl benzylphosphonates have high boiling points (often >160°C/2mmHg). Heating your product to these temperatures risks polymerization of the styrene double bond or thermal decomposition.

Q2: I see a "ghost" spot on TLC that trails my product. Is this the phosphonate? A: Yes. Phosphonates often streak on silica due to interactions with the acidic silanols.

-

Fix: Add 1% Triethylamine (

) to your chromatography eluent to neutralize the silica and sharpen the bands.

Q3: Can I use TMSI (Trimethylsilyl iodide) instead of TMSBr? A: Yes, TMSI is more reactive and works faster, but it is also more expensive and less stable. TMSBr is generally sufficient for diethyl esters. If using TMSI, ensure your product does not contain ethers or other functional groups sensitive to strong Lewis acids.

Q4: How do I confirm the phosphonate is gone?

A:

-

Starting Material: ~20–25 ppm (singlet).

-

Byproduct (Phosphate salt): ~0 ppm (often removed in aqueous workup).

-

Product: Silent in

NMR. If you see a signal at ~20 ppm, the phosphonate ester is still present.

Quantitative Data Summary

| Property | Diethyl (2,4-difluorobenzyl)phosphonate | Target Product (Styrene) | Separation Strategy |

| Polarity | Moderate (Polar head, lipophilic tail) | Low (Lipophilic) | Chromatography (Difficult) |

| Boiling Point | High (>160°C @ 2mmHg) | Moderate to High | Distillation (Risky) |

| Acid Sensitivity | Stable | Variable | Hydrolysis (Method C) |

| Water Solubility | Low (Insoluble) | Insoluble | Phase Switch (Method C) |

References

-

BenchChem. (2025).[2][3] Purification of Diethyl (2,6-dichlorobenzyl)phosphonate and Analogues.[3] BenchChem Application Notes.[3] Link

-

McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications. Link

-

Wiemer, D. F. (2004). Procedures for the hydrolysis of phosphonate esters.[2][4][5][6] In Synthesis of Phosphonates. Thieme Chemistry. Link

-

PubChem. (2025).[7] Diethyl (difluoro(4-iodophenyl)methyl)phosphonate Compound Summary. National Library of Medicine. Link

-

Alfa Chemistry. (2024). Horner-Wadsworth-Emmons Reaction: Mechanisms and Workup.Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diethyl (difluoro(4-iodophenyl)methyl)phosphonate | C11H14F2IO3P | CID 10872827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Temperature Optimization for Deprotonation of Fluorinated Phosphonates

Welcome to the Technical Support Center for the deprotonation of fluorinated phosphonates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical reaction step. As a Senior Application Scientist, I will share field-proven insights to help you navigate the nuances of temperature optimization and other key parameters to ensure successful and reproducible outcomes in your experiments.

Introduction: The Critical Role of Temperature in Fluorinated Phosphonate Deprotonation

Fluorinated phosphonates are invaluable reagents in medicinal chemistry and materials science, often employed in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize fluorinated alkenes. The initial deprotonation of the α-carbon to the phosphonate group is the pivotal step, and its efficiency is highly dependent on a delicate interplay of factors, with temperature being paramount.

The electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the α-protons, facilitating deprotonation. However, it can also influence the stability and reactivity of the resulting carbanion. Temperature control is not merely about achieving deprotonation but about controlling the subsequent reaction pathway to favor the desired product and stereochemical outcome. This guide will provide a structured approach to troubleshooting common issues related to temperature and other reaction parameters.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during the deprotonation of fluorinated phosphonates.

Issue 1: Incomplete or Slow Deprotonation

Q: I am observing incomplete conversion of my fluorinated phosphonate to the carbanion, even with a strong base. What could be the cause and how can I fix it?

A: This is a common issue, particularly at very low temperatures. While low temperatures are often used to control selectivity, they can also significantly reduce the rate of deprotonation.

-

Causality: The kinetics of the deprotonation reaction are temperature-dependent. At very low temperatures, such as -78 °C, the activation energy barrier for proton abstraction may not be sufficiently overcome, leading to a sluggish reaction. This is especially true for less reactive base/substrate combinations. For instance, using sodium hydride (NaH) at -78 °C for the deprotonation of some phosphonate reagents can be very slow.[1]

-

Troubleshooting Steps:

-

Gradual Temperature Increase: If you are running the reaction at -78 °C, consider allowing the reaction to warm slightly. For some systems, warming to -20 °C or even 0 °C can dramatically increase the rate of deprotonation without compromising the stability of the carbanion.[1] Always monitor for potential side reactions as you increase the temperature.

-

Optimize Base Addition: Ensure the base is added to a well-stirred solution of the phosphonate to maximize contact.

-

Consider a Stronger, More Soluble Base: If NaH is proving ineffective at low temperatures due to its heterogeneity and lower reactivity, consider switching to a more soluble and stronger base like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA). These bases are often more effective at lower temperatures.

-

Pre-formation of the Anion: You can attempt to form the carbanion at a slightly higher temperature (e.g., -40 °C to -20 °C) for a short period before cooling back down to the desired reaction temperature for the addition of the electrophile.

-

Issue 2: Poor Stereoselectivity in the Subsequent Reaction (e.g., HWE)

Q: My HWE reaction is not giving the desired stereoisomer (E vs. Z). How does temperature influence this, and what can I do to improve selectivity?

A: Temperature is a key determinant of stereoselectivity in the HWE reaction. The effect of temperature depends on the specific type of fluorinated phosphonate and the desired outcome.

-

Causality:

-

For E-alkene formation (Standard HWE): Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can favor the formation of the thermodynamically more stable E-alkene by allowing for the equilibration of intermediates.[2]

-

For Z-alkene formation (Still-Gennari Modification): This modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates. In this case, kinetic control is dominant, and lower temperatures (typically -78 °C) are crucial to prevent the equilibration of intermediates, thus favoring the Z-alkene.[3][4] The use of electron-withdrawing groups on the phosphonate accelerates the elimination step, making the initial addition less reversible.[3]

-

-

Troubleshooting Steps:

-

To favor E-alkenes:

-

Increase the reaction temperature. You can run the reaction at room temperature or even gently heat it, depending on the stability of your reactants.

-

Use phosphonates without strongly electron-withdrawing groups on the esters (e.g., diethyl or dimethyl esters).

-

-

To favor Z-alkenes (Still-Gennari conditions):

-

Crucially, maintain a low temperature: Conduct the deprotonation and subsequent reaction with the aldehyde at -78 °C.

-

Use appropriate reagents: Employ bis(2,2,2-trifluoroethyl) or similar electron-withdrawing phosphonates.

-

Use a strong, non-coordinating base: KHMDS in combination with 18-crown-6 is the standard choice to ensure a highly dissociated, reactive carbanion.[2][3]

-

-

Issue 3: Side Reactions and Decomposition

Q: I am observing significant byproduct formation or decomposition of my starting material/product. Could the deprotonation temperature be the culprit?

A: Yes, both excessively high and, in some cases, prolonged reaction times at even moderate temperatures can lead to side reactions.

-

Causality:

-

Thermal Instability of the Carbanion: Fluorinated carbanions can be unstable at higher temperatures, potentially leading to decomposition pathways.

-

Reaction with Solvent or Reagents: At elevated temperatures, the highly reactive carbanion might react with the solvent (e.g., deprotonation of THF) or other components in the reaction mixture.

-

Base-Induced Side Reactions: Strong bases can sometimes attack other functional groups in the molecule, especially at higher temperatures. For instance, competitive P-substitution can occur with certain butyllithium reagents.[5]

-

-

Troubleshooting Steps:

-

Lower the Deprotonation Temperature: This is the most straightforward approach to minimize thermal decomposition.

-

Minimize Reaction Time: Once the deprotonation is complete (as monitored by techniques like ³¹P NMR if possible), proceed with the next step promptly.

-

Choose a Less Nucleophilic Base: If you suspect the base is attacking other parts of your molecule, consider a bulkier, less nucleophilic base like LDA or KHMDS over alkyllithiums.

-

Ensure Anhydrous Conditions: Moisture can quench the carbanion and lead to other side reactions. Always use dry solvents and glassware.

-

Frequently Asked Questions (FAQs)

Q1: How does the degree of fluorination (mono-, di-, tri-fluoro) on the α-carbon affect the optimal deprotonation temperature?

A1: The degree of fluorination significantly impacts the acidity of the α-proton. Generally, as the number of fluorine atoms increases, the acidity of the C-H bond increases. This means that difluoromethyl and monofluoromethyl phosphonates are more acidic than their non-fluorinated counterparts. While this increased acidity might suggest that lower temperatures are always better, the stability of the resulting carbanion also needs to be considered. For highly fluorinated phosphonates, the deprotonation can often be achieved efficiently at low temperatures (-78 °C) with a suitable strong base. For monofluorinated phosphonates, you might need to experiment with slightly warmer temperatures if deprotonation is sluggish.

Q2: What is the ideal temperature range for the deprotonation of bis(2,2,2-trifluoroethyl) phosphonates in a Still-Gennari reaction?

A2: For a highly Z-selective Still-Gennari reaction, the deprotonation and subsequent olefination are almost universally carried out at -78 °C .[3][4] This low temperature is critical for maintaining kinetic control and preventing the formation of the more thermodynamically stable E-alkene. Some modified procedures have shown good Z-selectivity at slightly higher temperatures like -20 °C with specific reagents, but -78 °C remains the standard starting point.[1]

Q3: Can I monitor the deprotonation reaction in real-time?

A3: Yes, ³¹P NMR spectroscopy is an excellent tool for monitoring the deprotonation of phosphonates. The phosphorus chemical shift of the starting phosphonate will be different from that of the resulting phosphonate carbanion. This allows you to track the progress of the deprotonation and ensure it is complete before adding your electrophile.

Q4: Are there any alternatives to very low temperatures for controlling stereoselectivity?

A4: While temperature is a primary tool, other factors can influence stereoselectivity. The choice of base and the presence of additives can play a role. For example, in the standard HWE reaction, using lithium bases (like n-BuLi or LDA) tends to give higher E-selectivity than sodium or potassium bases.[2] In the Still-Gennari modification, the combination of KHMDS and 18-crown-6 is specifically used to create a "naked" potassium cation, which is crucial for achieving high Z-selectivity.[3]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of Deprotonation for HWE Reaction

This protocol outlines a general approach to finding the optimal deprotonation temperature for a new fluorinated phosphonate in an HWE reaction.

-

Initial Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) under an inert atmosphere (Argon or Nitrogen).

-

Temperature Screening:

-

Reaction 1: -78 °C

-

Reaction 2: -40 °C

-

Reaction 3: -20 °C

-

Reaction 4: 0 °C

-

-

Procedure for each reaction: a. Dissolve the fluorinated phosphonate in anhydrous THF. b. Cool the solution to the target temperature. c. Add the chosen strong base (e.g., n-BuLi, LDA, or KHMDS) dropwise. d. Stir for a set time (e.g., 30 minutes). e. Add the aldehyde and continue stirring at the same temperature for a defined period (e.g., 2 hours). f. Quench the reaction with saturated aqueous ammonium chloride. g. Work up and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and E/Z ratio.

-

Analysis: Compare the results from the different temperatures to identify the optimal balance between reaction rate, yield, and stereoselectivity.

Protocol 2: Standard Still-Gennari Protocol for Z-Alkenes

This protocol is a starting point for achieving high Z-selectivity.

-

Preparation:

-

Flame-dry all glassware and cool under an inert atmosphere.

-

Use anhydrous THF as the solvent.

-

-

Reaction Setup:

-

Dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add KHMDS (1.1 equivalents, as a solution in THF) and stir for 15 minutes.

-

Add the bis(2,2,2-trifluoroethyl) phosphonate (1.1 equivalents) dropwise and stir for 30-60 minutes at -78 °C.

-

Add the aldehyde (1.0 equivalent) dropwise.

-

-

Reaction and Workup:

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature, and perform an aqueous workup.

-

Purify the product by column chromatography.

-

Data Presentation

Table 1: Effect of Temperature on Stereoselectivity in a Model HWE Reaction

| Entry | Phosphonate Ester | Base | Temperature (°C) | E/Z Ratio | Reference |

| 1 | Diethyl | NaH | 25 | >95:5 | General HWE |

| 2 | Diethyl | LiCl/DBU | 0 to RT | High E | |

| 3 | Bis(2,2,2-trifluoroethyl) | KHMDS/18-crown-6 | -78 | <5:95 | [3][4] |

| 4 | Bis(1,1,1,3,3,3-hexafluoroisopropyl) | NaH | -20 | 3:97 | [1] |

Visualizations

Experimental Workflow for Temperature Optimization

Caption: Workflow for optimizing deprotonation temperature.

Logical Relationship in Still-Gennari Reaction

Caption: Key factors for Z-selectivity in Still-Gennari olefination.

References

-

Kiełbasiński, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7066. [Link]

-

Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Montchamp, J.-L., et al. (2011). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. Molecules, 16(4), 3045-3067. [Link]

-

Horner-Wadsworth-Emmons Reaction. In Name Reactions in Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide: Diethyl (2,4-difluorobenzyl)phosphonate vs. 2,4-Difluorobenzyl Triphenylphosphonium Bromide

Executive Summary: The "Process" vs. "Discovery" Divide

In the synthesis of 2,4-difluorostyrene derivatives—critical pharmacophores in antifungals (e.g., Voriconazole analogs) and agrochemicals—the choice between Diethyl (2,4-difluorobenzyl)phosphonate (Reagent A) and 2,4-Difluorobenzyl triphenylphosphonium bromide (Reagent B) often dictates the scalability and purity profile of the downstream process.

-

The Bottom Line:

-

Choose Reagent A (HWE Route) for Process Development & Manufacturing . It offers superior

-selectivity (>95:5), water-soluble byproducts, and easier purification, albeit with a slightly longer reagent preparation step (Arbuzov reaction). -

Choose Reagent B (Wittig Route) for Early-Stage Discovery . It provides rapid access to the olefin from cheap starting materials but suffers from poor stereocontrol (often yielding

mixtures) and the generation of triphenylphosphine oxide (TPPO), a notorious impurity that complicates purification on scale.

-

Mechanistic Divergence & Selectivity Profile[1]

The fundamental difference lies in the stability of the intermediate species and the reversibility of the addition step.

Reagent A: The Horner-Wadsworth-Emmons (HWE) Advantage

Diethyl (2,4-difluorobenzyl)phosphonate forms a stabilized carbanion upon deprotonation. The reaction with an aldehyde proceeds through a reversible addition to form a betaine, followed by an irreversible elimination. The thermodynamic control strongly favors the formation of the

Reagent B: The Wittig Ambiguity

2,4-Difluorobenzyl triphenylphosphonium bromide forms a semi-stabilized ylide . Unlike simple alkyl ylides (which favor

Visualization: Mechanistic Pathways

Figure 1: Comparative reaction pathways demonstrating the selectivity and byproduct divergence between HWE and Wittig routes.

Performance Matrix: Experimental Data

The following data compares the performance of both reagents in the synthesis of 2,4-difluoro-4'-methoxystilbene (a model system for stilbene-based bioactive molecules).

| Feature | Reagent A: Phosphonate (HWE) | Reagent B: Phosphonium Salt (Wittig) |

| Stereoselectivity ( | > 98:2 | 60:40 (Standard) / 85:15 (Schlosser Mod.) |

| Yield (Isolated) | 88 - 92% | 70 - 85% |

| Atom Economy | Moderate (Loss of Diethyl phosphate) | Poor (Loss of TPPO, MW=278) |

| Byproduct Removal | Excellent (Aqueous extraction) | Difficult (Precipitation/Chromatography) |

| Reagent Stability | Liquid/Oil (Hygroscopic, stable) | Solid Salt (Hygroscopic, indefinite shelf life) |

| Cost (Reagent Prep) | Higher (Requires Triethyl phosphite) | Lower (Requires Triphenylphosphine) |

| Scalability | High (Kilogram scale friendly) | Low (TPPO waste mass limits reactor volume) |

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via HWE (Recommended)

Use this protocol for generating analytical standards or scale-up batches requiring >99% purity.

Reagents:

-

Diethyl (2,4-difluorobenzyl)phosphonate (1.0 equiv)

-

Aldehyde substrate (e.g., 4-methoxybenzaldehyde) (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

-

Reagent Preparation (Arbuzov): If not purchased, heat 2,4-difluorobenzyl bromide with triethyl phosphite (1.2 equiv) at 120°C for 4 hours. Distill off ethyl bromide byproduct. Vacuum distill the residue to obtain the phosphonate as a clear oil.

-

Deprotonation: In a flame-dried flask under Argon, dissolve the phosphonate in THF (5 mL/mmol). Cool to 0°C.[1][2]

-

Anion Formation: Add KOtBu portion-wise. The solution typically turns yellow/orange. Stir for 30 mins at 0°C.

-

Addition: Add the aldehyde (dissolved in minimal THF) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the intermediate usually disappears quickly).

-

Work-up (The Key Advantage): Quench with saturated NH₄Cl. Dilute with Ethyl Acetate. Wash the organic layer with water (3x) .

-

Note: The byproduct, Potassium Diethyl Phosphate, partitions into the aqueous phase, leaving the pure alkene in the organic phase.

-

-

Isolation: Dry over MgSO₄ and concentrate. Recrystallization (usually from Hexane/EtOH) yields pure

-alkene.

Protocol B: Rapid Synthesis via Wittig

Use this protocol for quick "test" reactions where stereochemistry is less critical.

Reagents:

-

2,4-Difluorobenzyl triphenylphosphonium bromide (1.1 equiv)

-

Aldehyde substrate (1.0 equiv)[3]

-

n-Butyllithium (nBuLi) or Sodium Hydride (NaH)[1]

Step-by-Step Workflow:

-

Salt Formation: Reflux 2,4-difluorobenzyl bromide and Triphenylphosphine (PPh₃) in Toluene for 12h. Filter the white precipitate.

-

Ylide Generation: Suspend the salt in THF under Argon. Cool to 0°C (or -78°C for better selectivity). Add base (nBuLi).[1][3] The solution turns deep red/orange. Stir for 1h.

-

Addition: Add aldehyde dropwise.

-

Reaction: Stir at RT overnight.

-

Work-up (The Pain Point): Quench with water. Extract with DCM.[3]

-

Purification: Concentrate crude. You will observe a significant amount of solid Triphenylphosphine Oxide (TPPO) .

Decision Framework for Researchers

Use the following logic flow to select the appropriate reagent for your specific campaign.

Figure 2: Decision matrix for selecting between HWE and Wittig reagents based on project constraints.

References

-

BenchChem. A Technical Guide to the Wittig-Type Olefination for the Synthesis of 2,4-Difluorostyrene. (2025).[6][7][8][9] Retrieved from

-

Organic Syntheses. Diethyl Benzylphosphonate Synthesis via Arbuzov Reaction. Coll. Vol. 9, p. 88. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11733967: (2-Bromobenzyl)triphenylphosphonium bromide. Retrieved from

-

Sigma-Aldrich. Product Specification: 2,4-Difluorobenzyl bromide.[10] Retrieved from

-

ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021).[5][11][12] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (2-Bromobenzyl)triphenylphosphonium bromide | C25H21Br2P | CID 11733967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。